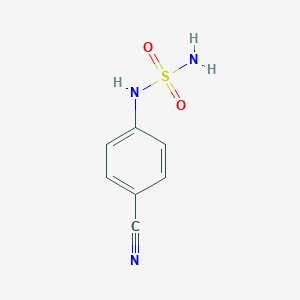

N-(4-cianofenil)sulfamida

Descripción general

Descripción

N-(4-cianofenil)sulfamida es un compuesto químico con la fórmula molecular C7H7N3O2S y un peso molecular de 197.21 g/mol . Es un derivado de sulfonamida, lo que significa que contiene un grupo sulfonamida (SO2NH2) unido a un anillo de fenilo con un grupo ciano (C≡N) en la posición para. Este compuesto se utiliza principalmente en la investigación científica y tiene diversas aplicaciones en química, biología, medicina e industria .

Aplicaciones Científicas De Investigación

Antiviral Applications

N-(4-cyanophenyl)sulfamide derivatives have been investigated for their potential as antiviral agents, particularly against HIV-1. Recent studies have shown that sulfonamide groups can enhance the efficacy of compounds targeting the HIV reverse transcriptase (RT). For example, a series of sulfonamide-substituted indolylarylsulfones demonstrated significant inhibitory activity against wild-type HIV-1 and various drug-resistant strains, with selectivity indices indicating lower cytotoxicity compared to existing treatments like Nevirapine and Etravirine .

Table 1: Antiviral Activity of Sulfonamide Derivatives

| Compound | EC50 (μmol/L) | CC50 (μmol/L) | Selectivity Index |

|---|---|---|---|

| R10L4 | 0.007 | 216.51 | 30,930 |

| IAS-0 | 0.0075 | 5.52 | 737 |

This data indicates that modifications to the sulfonamide structure can lead to improved antiviral properties while reducing toxicity, a crucial factor in drug development.

Anticancer Applications

The anticancer potential of N-(4-cyanophenyl)sulfamide has also been explored, particularly through the synthesis of novel EA-sulfonamides and indazole-sulfonamides. These compounds were evaluated against various human cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and SK-MEL-28 (melanoma). Compounds derived from N-(4-cyanophenyl)sulfamide exhibited IC50 values ranging from 0.1 to 1 μM, demonstrating comparable or superior potency to standard chemotherapy agents such as 5-fluorouracil .

Table 2: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | A-549 | 0.1 |

| Compound 10 | MCF-7 | <1 |

| Compound 13 | Hs-683 | <1 |

Molecular docking studies further revealed that these compounds interact strongly with key protein kinases involved in cancer progression, suggesting a mechanism by which they exert their anticancer effects .

Mechanistic Insights

The mechanism of action for N-(4-cyanophenyl)sulfamide derivatives often involves their ability to bind reversibly to specific targets such as lysine-specific demethylase 1 (LSD1). This binding disrupts the enzyme's function, which is critical in epigenetic regulation and cancer cell proliferation . The structural modifications made to the sulfonamide core enhance binding affinity and specificity, leading to improved therapeutic profiles.

Table 3: Binding Affinity of Selected Compounds

| Compound | Target Enzyme | Kd (µM) |

|---|---|---|

| Compound 16g | LSD1 | <2 |

| Compound 29a | LSD1 | ~0.32 |

Mecanismo De Acción

El mecanismo de acción de N-(4-cianofenil)sulfamida implica su interacción con objetivos moleculares y vías específicas. Al inhibir esta enzima, las sulfonamidas previenen la producción de ácido fólico, que es esencial para el crecimiento y la replicación bacterianos . Este mecanismo hace que las sulfonamidas sean agentes antibacterianos efectivos .

Análisis Bioquímico

Biochemical Properties

N-(4-cyanophenyl)sulfamide is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities . Sulfonamides, including N-(4-cyanophenyl)sulfamide, can act as inhibitors of carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biochemical reactions. The inhibition of these enzymes by N-(4-cyanophenyl)sulfamide can affect a variety of biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

They can induce mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides

Molecular Mechanism

Sulfonamides, including N-(4-cyanophenyl)sulfamide, are known to inhibit enzymes by forming a coordination bond with the active site of the enzyme . For example, they can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site . This prevents the formation of the zinc hydroxide nucleophile, which is critical for the hydration of CO2 to bicarbonate .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of N-(4-cyanophenyl)sulfamide in laboratory settings. They are resistant to reduction at the sulfur center and stable against hydrolysis . This suggests that N-(4-cyanophenyl)sulfamide may also exhibit stability over time in laboratory settings.

Dosage Effects in Animal Models

The effects of N-(4-cyanophenyl)sulfamide at different dosages in animal models have not been specifically studied. Sulfonamides are commonly used in veterinary medicine to treat a variety of diseases . The dosage and frequency of administration depend on the specific drug and the species being treated .

Metabolic Pathways

Sulfonamides are known to be involved in the inhibition of folic acid synthesis . They can block the conversion of para-aminobenzoic acid to dihydropteroate, a key step in the synthesis of folic acid .

Transport and Distribution

There is currently no specific information available on the transport and distribution of N-(4-cyanophenyl)sulfamide within cells and tissues. Sulfonamides are known to be distributed throughout the body after administration . They can cross cell membranes and distribute into body fluids and tissues .

Métodos De Preparación

La síntesis de N-(4-cianofenil)sulfamida generalmente implica la reacción de un cloruro de sulfonilo con una amina . Un método común es la reacción de cloruro de 4-cianobenzenosulfonilo con amoníaco o una amina en condiciones básicas . Esta reacción se puede llevar a cabo a temperatura ambiente y, a menudo, requiere el uso de una base orgánica o inorgánica para neutralizar el ácido clorhídrico formado durante la reacción . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para aumentar el rendimiento y la pureza .

Análisis De Reacciones Químicas

N-(4-cianofenil)sulfamida puede sufrir varias reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo sulfonamida puede participar en reacciones de sustitución nucleófila, donde el nitrógeno de la sulfonamida puede ser reemplazado por otros nucleófilos.

Oxidación y reducción:

Los reactivos comunes utilizados en estas reacciones incluyen bases como hidróxido de sodio o carbonato de potasio, y ácidos como ácido clorhídrico o ácido sulfúrico. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

N-(4-cianofenil)sulfamida se puede comparar con otros derivados de sulfonamida, como:

Sulfametoxazol: Un antibiótico de uso común que también inhibe la dihidrofolato reductasa.

Sulfadiazina: Otro antibiótico sulfonamida utilizado en combinación con pirimetamina para tratar la toxoplasmosis.

Sulfacetamida: Se utiliza en el tratamiento de infecciones bacterianas del ojo.

Lo que diferencia a this compound es su estructura específica, que incluye un grupo ciano en la posición para del anillo de fenilo. Esta estructura única puede conferir diferentes propiedades químicas y biológicas en comparación con otros derivados de sulfonamida.

Actividad Biológica

N-(4-Cyanophenyl)sulfamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a class of synthetic antibiotics that primarily act by inhibiting bacterial folic acid synthesis. They function as competitive inhibitors of dihydropteroate synthetase, an enzyme critical for the synthesis of folate in bacteria. The addition of functional groups, such as the cyanophenyl moiety in N-(4-cyanophenyl)sulfamide, can significantly influence the compound's efficacy and selectivity against various bacterial strains.

N-(4-Cyanophenyl)sulfamide exhibits its antibacterial activity through the following mechanisms:

- Inhibition of Dihydropteroate Synthetase : By mimicking para-aminobenzoic acid (PABA), it competes with PABA for binding to dihydropteroate synthetase, thus disrupting folate synthesis.

- Structural Modifications : The presence of the cyanophenyl group may enhance binding affinity and selectivity towards specific bacterial enzymes compared to other sulfonamides.

Antibacterial Efficacy

The antibacterial properties of N-(4-cyanophenyl)sulfamide have been evaluated against various bacterial strains. Some key findings include:

- In Vitro Studies : Studies have shown that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria. For instance, it has been reported to have lower minimum inhibitory concentrations (MICs) compared to traditional sulfonamides, indicating enhanced potency.

- Comparative Analysis : In a comparative study, N-(4-cyanophenyl)sulfamide was found to be more effective than several other derivatives in inhibiting bacterial growth, highlighting its potential as a lead compound for further development.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the sulfonamide structure can lead to variations in biological activity. A summary table is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-cyanophenyl)sulfamide | Cyanophenyl group attached to sulfonamide | Enhanced antibacterial activity |

| N-(4-aminophenyl)sulfamide | Amino group instead of cyanide | Different solubility and activity profile |

| N-(2-cyanophenyl)sulfamide | Cyanide group at a different position | Potentially different reactivity |

| Sulfanilamide | Basic structure without additional groups | Classic sulfonamide antibiotic |

The unique combination of functional groups in N-(4-cyanophenyl)sulfamide suggests enhanced antibacterial activity compared to other sulfonamides.

Case Study 1: Antibacterial Activity Assessment

A study conducted by researchers evaluated the antibacterial efficacy of N-(4-cyanophenyl)sulfamide against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that the compound had an MIC value significantly lower than that of traditional antibiotics like penicillin, indicating its potential as an alternative treatment option for resistant infections.

Case Study 2: In Vivo Efficacy

In an animal model study, N-(4-cyanophenyl)sulfamide was administered to mice infected with E. coli. The treated group showed a marked reduction in bacterial load compared to the control group, suggesting effective systemic absorption and action against bacterial infections.

Propiedades

IUPAC Name |

1-cyano-4-(sulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYAXPHCAOZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597031 | |

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164648-70-8 | |

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.